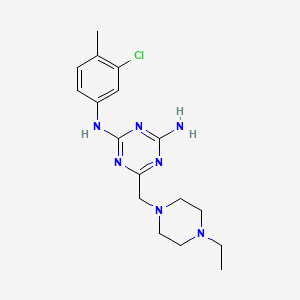
N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperazine moiety and a chloromethylphenyl group. Its molecular formula is C17H22ClN5, and it has a molecular weight of 331.85 g/mol.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with 3-chloro-4-methylaniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures and pressures to accelerate the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione: This compound shares a similar structural motif but differs in the presence of a pyrrolidinedione ring instead of a triazine ring.
N-(3-chloro-4-methylphenyl)-6-(piperazin-1-ylmethyl)-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the ethyl group on the piperazine moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN7/c1-3-24-6-8-25(9-7-24)11-15-21-16(19)23-17(22-15)20-13-5-4-12(2)14(18)10-13/h4-5,10H,3,6-9,11H2,1-2H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDUXPCDIUIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


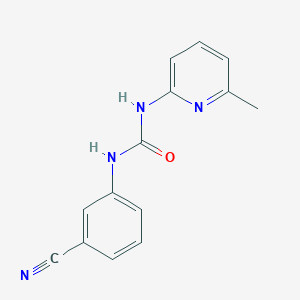
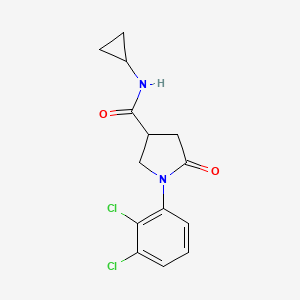
![1-[(2-fluorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B4428911.png)
![5-Methyl-2-(methylsulfanyl)-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4428923.png)
![1-ethyl-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4428930.png)
![N-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4428931.png)
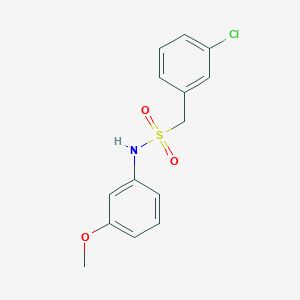
![3-cyclohexyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B4428935.png)
![{3-Ethoxy-4-[(4-methylbenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride](/img/structure/B4428940.png)
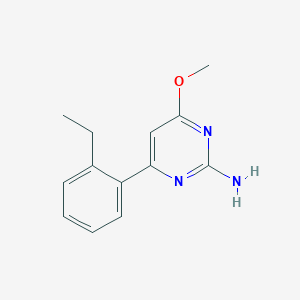
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4428962.png)
![2-{1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4428971.png)
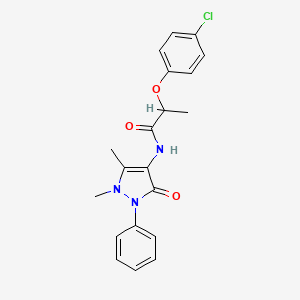
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4428999.png)
